molecular formula C24H27N5O2 B2883363 2-(4-乙氧基苯基)-N-(6-(4-苯基哌嗪-1-基)嘧啶-4-基)乙酰胺 CAS No. 1396860-63-1

2-(4-乙氧基苯基)-N-(6-(4-苯基哌嗪-1-基)嘧啶-4-基)乙酰胺

货号 B2883363
CAS 编号: 1396860-63-1
分子量: 417.513
InChI 键: ZKWSSQOWWDAZDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-ethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide, also known as EPPA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of pyrimidine derivatives and has been found to exhibit promising results in various studies.

科学研究应用

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI), which is significant in the treatment of Alzheimer’s disease (AD). AChEIs are designed to prevent the breakdown of acetylcholine, a neurotransmitter important for learning and memory, which is typically deficient in AD patients . The compound’s derivatives have shown moderate inhibitory activities in vitro, suggesting a promising avenue for AD drug development.

Selective AChE Inhibition

Among the derivatives of this compound, one in particular exhibited potent inhibitory activity against acetylcholinesterase (AChE) and poor inhibitory activity against butyrylcholinesterase (BuChE). This selectivity is advantageous because it targets the enzyme most relevant to AD while minimizing potential side effects associated with BuChE inhibition .

Lead Compound for Drug Development

The compound’s derivatives, especially one with significant AChE inhibitory activity, are considered lead compounds for further drug development. This is due to their selective inhibition profile and the detailed molecular docking studies that support their potential effectiveness .

Kinetic Study of Inhibition

The kinetic study of the compound’s interaction with AChE reveals that it acts as a mixed-type inhibitor. This means it can bind to both the enzyme with and without the substrate present, offering insights into a more flexible approach to inhibition which could be beneficial in designing drugs with fewer resistance issues .

Molecular Docking Studies

Molecular docking studies have confirmed the selective inhibition of AChE by this compound. These studies are crucial for understanding how the compound interacts at the molecular level with the target enzyme, providing a foundation for optimizing the compound’s structure for better efficacy and safety .

Synthesis of Derivatives

The synthesis process of the compound’s derivatives is an important application in itself. It allows researchers to create a variety of derivatives with potentially different and improved pharmacological profiles, which can be further evaluated for their therapeutic potential .

Chemical Property Analysis

Understanding the chemical properties of the compound, such as melting point, boiling point, and density, is essential for its application in drug formulation and stability studies. These properties help determine the best way to administer the compound and how it might be stored or handled during drug development .

Safety Profile Assessment

Assessing the safety profile of the compound and its derivatives is a critical application in research. This involves studying the compound’s toxicity, metabolism, and potential side effects to ensure that it is safe for use in humans before proceeding with clinical trials .

作用机制

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby preventing the enzyme from hydrolyzing acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects. The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting AChE, the compound enhances cholinergic transmission, potentially improving cognitive function in conditions such as Alzheimer’s disease .

Result of Action

The compound’s inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic transmission . This could potentially improve cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

属性

IUPAC Name

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-31-21-10-8-19(9-11-21)16-24(30)27-22-17-23(26-18-25-22)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11,17-18H,2,12-16H2,1H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWSSQOWWDAZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。